molecular formula C19H22N4O4S2 B2364718 4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034421-71-9

4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2364718
CAS No.: 2034421-71-9
M. Wt: 434.53
InChI Key: VLZOKQAEAIRJCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the individual rings followed by their coupling. For instance, the tetrahydro-2H-thiopyran ring could potentially be synthesized from a suitable diester through a Dieckmann condensation .

Scientific Research Applications

Synthesis and Biological Activities

Sulfonamides are a crucial class of drugs, with various pharmacological agents exhibiting antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The sulfonamide hybrids combine sulfonamide functional groups with other organic compounds, leading to a broad spectrum of biological activities. Recent advances in sulfonamide hybrids focus on designing and developing two-component systems that integrate coumarin, indole, quinoline, and other pharmaceutical active scaffolds to enhance their efficacy and target specificity. These developments have opened new avenues in drug discovery, particularly in addressing complex diseases with multifactorial etiologies (Ghomashi et al., 2022).

Potential Applications in Drug Discovery

The synthesis of sulfonamide hybrids has led to the discovery of compounds with potent anticancer activities. By incorporating tetrahydropyridine (THP) moieties into 1,3,4-oxadiazole derivatives, researchers have developed compounds showing moderate cytotoxicity against cancer cell lines. This approach highlights the potential of sulfonamide hybrids in developing new anticancer therapies, offering a promising direction for future research in oncology (Redda & Gangapuram, 2007).

Properties

IUPAC Name

11-oxo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c24-17-2-1-13-9-15(10-14-3-6-23(17)18(13)14)29(25,26)20-11-16-21-19(22-27-16)12-4-7-28-8-5-12/h9-10,12,20H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOKQAEAIRJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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